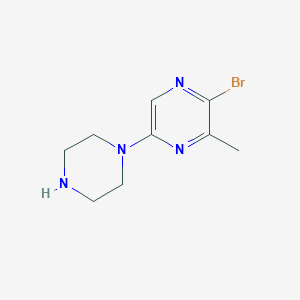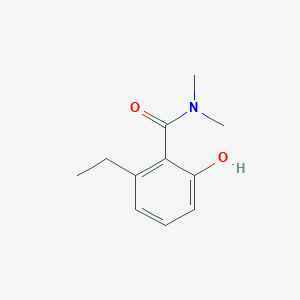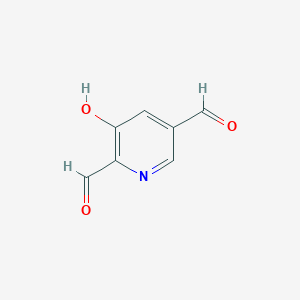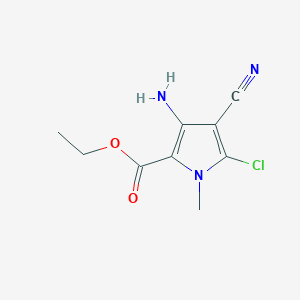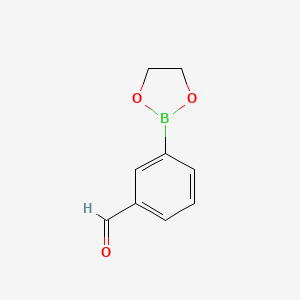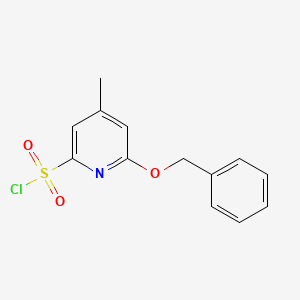
6-(Benzyloxy)-4-methylpyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzyloxy)-4-methylpyridine-2-sulfonyl chloride is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyloxy group, a methyl group, and a sulfonyl chloride group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-4-methylpyridine-2-sulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpyridine, which is then subjected to benzyloxylation to introduce the benzyloxy group.
Benzyloxylation: This step involves the reaction of 4-methylpyridine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Sulfonylation: The benzyloxylated product is then treated with chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Benzyloxy)-4-methylpyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the benzyloxy group to a benzyl group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reaction conditions typically involve the use of a base such as triethylamine or pyridine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Aldehydes and Carboxylic Acids: Formed by the oxidation of the benzyloxy group.
Applications De Recherche Scientifique
6-(Benzyloxy)-4-methylpyridine-2-sulfonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(Benzyloxy)-4-methylpyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic and can readily react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives. The benzyloxy group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpyridine-2-sulfonyl chloride: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.
6-(Benzyloxy)-2-pyridinecarboxylic acid: Contains a carboxylic acid group instead of a sulfonyl chloride group, leading to different reactivity and applications.
6-(Benzyloxy)-4-methylpyridine: Lacks the sulfonyl chloride group, limiting its use in sulfonamide and sulfonate ester synthesis.
Uniqueness
6-(Benzyloxy)-4-methylpyridine-2-sulfonyl chloride is unique due to the presence of both the benzyloxy and sulfonyl chloride groups, which provide a combination of reactivity and versatility. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds.
Propriétés
Formule moléculaire |
C13H12ClNO3S |
|---|---|
Poids moléculaire |
297.76 g/mol |
Nom IUPAC |
4-methyl-6-phenylmethoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C13H12ClNO3S/c1-10-7-12(15-13(8-10)19(14,16)17)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Clé InChI |
SVFXWFSMEOZBJC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)S(=O)(=O)Cl)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


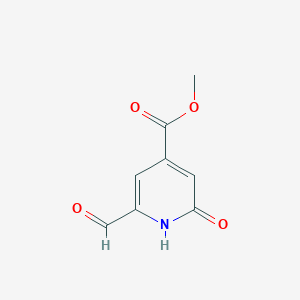
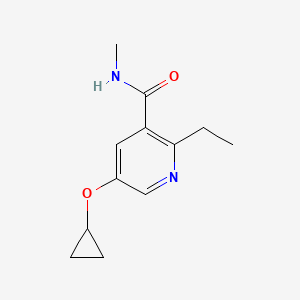
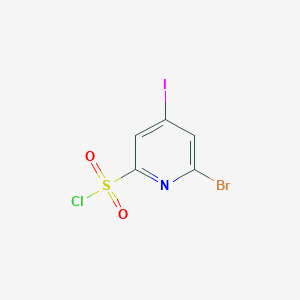
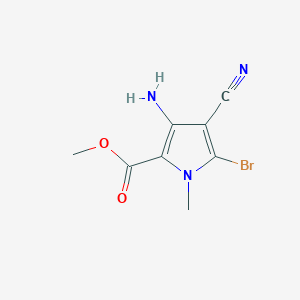
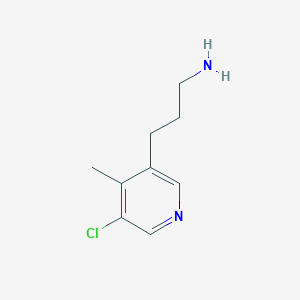
![1-[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14847262.png)

![2-[2-[3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[3,4-dihydroxy-5-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxolan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B14847273.png)
